molecular formula C17H19N5O4 B3136777 6-Benzylamino-9-(b-D-arabinofuranosyl)purine CAS No. 42519-51-7

6-Benzylamino-9-(b-D-arabinofuranosyl)purine

Cat. No. B3136777
CAS RN: 42519-51-7
M. Wt: 357.4 g/mol
InChI Key: MRPKNNSABYPGBF-MBMVNNNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzylamino-9-(b-D-arabinofuranosyl)purine is a synthetic nucleoside analog. It has been used in anticancer research and as an antiviral agent . It showcases potent antiviral and anti-tumor activity and serves as a key agent in the treatment of several malignancies, especially leukemia and lymphoma .


Molecular Structure Analysis

The molecular formula of 6-Benzylamino-9-(b-D-arabinofuranosyl)purine is C17H19N5O4 . The molecular weight is 357.37 g/mol .


Physical And Chemical Properties Analysis

6-Benzylamino-9-(b-D-arabinofuranosyl)purine is a white to off-white powder . Its purity, as determined by HPLC, is a minimum of 95% .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Improvement in Synthetic Processes : Shen Yong-jia's research offers insights into the synthesis of purine nucleoside analogs, detailing a method to acylate 2,6-diaminopurine leading to the formation of 9-(β-D-arabinofuranosyl) derivatives. These compounds are important for developing nucleoside analogs with potential therapeutic applications (Shen Yong-jia, 2006).

Cyclin-Dependent Kinase Inhibition : A study by M. Legraverend et al. described the synthesis and evaluation of 2,6,9-trisubstituted purines for inhibiting cyclin-dependent kinase activity. This research highlights the potential of these compounds in cancer therapy, demonstrating significant inhibitory activity in vitro (Legraverend et al., 2000).

Biochemical and Biological Activity

Natural Occurrence and Bioactivity : The occurrence of aromatic cytokinins, including 6-benzylaminopurine derivatives in oil palm, was reported by L. H. Jones et al. This study not only identifies these compounds in various tissues but also discusses their concentrations and bioactivity, providing a foundation for further research into their physiological roles (Jones et al., 2004).

Mechanism of Action

Target of Action

6-Benzylamino-9-(b-D-arabinofuranosyl)purine is a synthetic nucleoside analog . It is primarily used as an activator and as an antiviral agent . It has also been used in anticancer research .

Mode of Action

The compound interacts with its targets by mimicking the structure of natural nucleosides, allowing it to be incorporated into the genetic material of cells . It is a modified ribonucleoside with a boronic acid group attached to the 9 position of the purine ring . This modification leads to increased stability of the nucleotide in alkaline conditions and improved cellular uptake .

Biochemical Pathways

Once inside the cell, 6-Benzylamino-9-(b-D-arabinofuranosyl)purine can be phosphorylated on the 2’,3’ and 5’ positions, forming 2’,3’-diphosphate, 3’-diphosphate and 5’-triphosphate derivatives . These derivatives can then be incorporated into the cell’s genetic material, affecting various biochemical pathways .

Pharmacokinetics

Its modified structure is known to improve its stability in alkaline conditions and enhance its cellular uptake , which could potentially impact its bioavailability.

Result of Action

The incorporation of 6-Benzylamino-9-(b-D-arabinofuranosyl)purine into the genetic material of cells can lead to various molecular and cellular effects .

Action Environment

The action, efficacy, and stability of 6-Benzylamino-9-(b-D-arabinofuranosyl)purine can be influenced by various environmental factors. For instance, its stability is increased in alkaline conditions . .

properties

IUPAC Name

(2R,3S,4S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c23-7-11-13(24)14(25)17(26-11)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-25H,6-7H2,(H,18,19,20)/t11-,13-,14+,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPKNNSABYPGBF-MBMVNNNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzylamino-9-(b-D-arabinofuranosyl)purine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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